![molecular formula C18H15ClN2O3 B2629821 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde CAS No. 842113-91-1](/img/structure/B2629821.png)
5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CP-31398 and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Application in Cancer Research
Specific Scientific Field
Summary of the Application
“5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde” is used in the development of a novel series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-ones derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .
Methods of Application
The new compounds were synthesized and structurally characterized using various spectroscopic methods . The cell viability assay results of these compounds revealed that none of the compounds tested were cytotoxic .
Results or Outcomes
The compounds had significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . The most potent derivative was found to be the m-piperidinyl derivative 3e (R = m-piperidin-1-yl), with an IC50 value of 68 nM, which was 1.2-fold more potent than erlotinib (IC50 = 80 nM) .
Application in Pharmaceutical and Agrochemical Industry
Specific Scientific Field
Pharmaceutical and Agrochemical Industry
Summary of the Application
“5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde” and its derivatives are widely utilized in the pharmaceutical and agrochemical industry . A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .
Methods of Application
Various qualitative and quantitative nuclear magnetic resonance techniques (1H, 13C NMR), especially 1D selective gradient total correlation spectroscopy (Sel-TOCSY) and 2D heteronuclear single quantum correlation (1H-13C HSQC) were used in the process .
Results or Outcomes
Experiment results showed that the yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .
Application in Analgesic Research
Specific Scientific Field
Summary of the Application
“5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde” is used in the research of analgesic drugs .
Methods of Application
The specific methods of application or experimental procedures for this application are not provided in the available resources .
Results or Outcomes
The specific results or outcomes for this application are not provided in the available resources .
Application in Antibacterial Research
Specific Scientific Field
Summary of the Application
5-Chloro-2-pentanone (5C2P), a derivative of “5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde”, is a precursor of many antibacterial agents and pesticides . It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine and quinolone drugs .
Methods of Application
A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source . Various qualitative and quantitative nuclear magnetic resonance techniques (1H, 13C NMR), especially 1D selective gradient total correlation spectroscopy (Sel-TOCSY) and 2D heteronuclear single quantum correlation (1H-13C HSQC) were used in the process .
Results or Outcomes
Application in Antiviral Research
Specific Scientific Field
Summary of the Application
Recent research found that chloroquine, the derivate of 5C2P, possessed the antiviral effect for SARS and COVID-19 .
Results or Outcomes
Application in Treatment of Infectious Diseases
Specific Scientific Field
Treatment of Infectious Diseases
Summary of the Application
Primaquine, a derivative of 5C2P, is considered to be an appropriate choice for the treatment of malaria , rheumatism and other infectious diseases .
Propiedades
IUPAC Name |
5-chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-6-7-17(13(10-14)11-22)24-9-3-8-21-12-20-16-5-2-1-4-15(16)18(21)23/h1-2,4-7,10-12H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYORRTAULCHBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

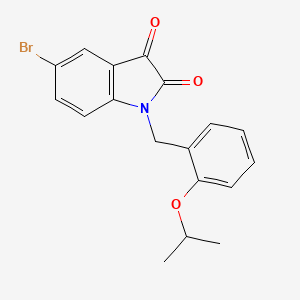
![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2629739.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2629742.png)
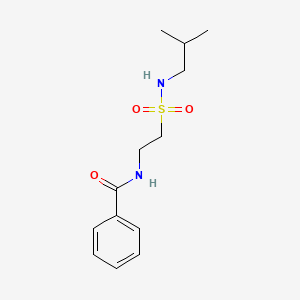
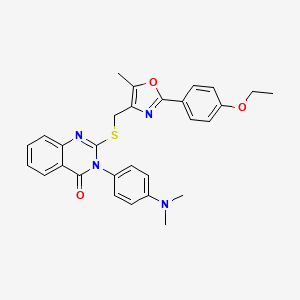
![ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate](/img/structure/B2629747.png)
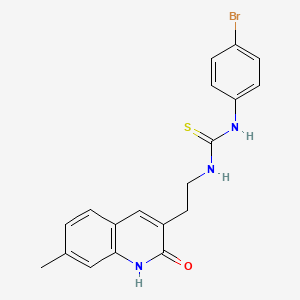
![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2629751.png)
![N-(2-methoxy-5-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2629752.png)
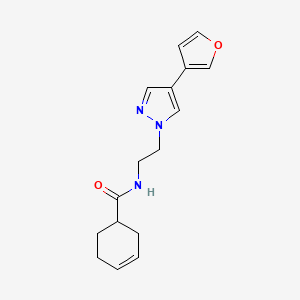
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide](/img/structure/B2629755.png)
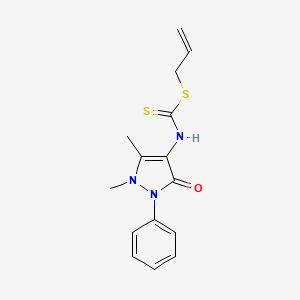
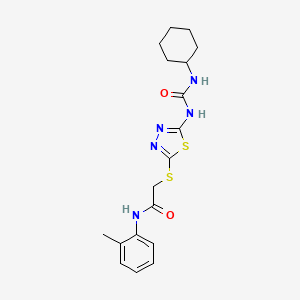
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2629760.png)